2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S/c26-22-12-6-4-10-20(22)18-32(30,31)24-16-28(23-13-7-5-11-21(23)24)17-25(29)27-15-14-19-8-2-1-3-9-19/h1-13,16H,14-15,17-18H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXXZEHNTVRAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the indole derivative with 2-chlorophenylmethanesulfonyl chloride under basic conditions.
Attachment of the Phenylethyl Acetamide Moiety: The final step involves the acylation of the indole derivative with phenylethyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl chloride group, converting it to a sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl chloride group, where nucleophiles such as amines or alcohols can replace the chloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a reagent in various organic transformations.
Biology:
- Potential applications in the development of new pharmaceuticals due to its indole core, which is a common motif in many bioactive compounds .
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry:
- Used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs include:
- Indole substituents: Sulfonyl, sulfanyl, hydroxyimino, benzoyl, or methoxy groups at varying positions.
- Acetamide N-substituents : 2-Phenylethyl, substituted phenyl (e.g., 2-chlorophenyl, trifluoromethylphenyl), or sulfonamide groups.
- Halogenation : Chlorine, fluorine, or trifluoromethyl groups, affecting electronic properties and metabolic stability.
Table 1: Structural and Functional Comparison
Biological Activity
The compound 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide is a member of the indole class of compounds, characterized by its unique structural features, including a methanesulfonyl group and a chlorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, presenting data from various studies, case analyses, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 430.9 g/mol. The structure includes:
- Indole core : A bicyclic structure that is known for its role in various biological activities.
- Methanesulfonyl group : This electrophilic group can form covalent bonds with nucleophilic sites on proteins, influencing cellular pathways.
- Chlorophenyl substituent : Contributes to the lipophilicity and overall reactivity of the compound.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.9 g/mol |
| Key Functional Groups | Indole, Methanesulfonyl, Acetamide |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on chloroacetamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of the chlorophenyl group enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
Anti-inflammatory Properties
The indole structure is known for its anti-inflammatory effects. Compounds derived from indole have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound may similarly modulate inflammatory responses.
Anticancer Potential
Indole derivatives have also been implicated in anticancer activity. The mechanism often involves the inhibition of various signaling pathways associated with cancer cell proliferation and survival . For example, compounds that interact with the mitogen-activated protein kinase (MAPK) pathway show promise in reducing tumor growth.
Case Studies
- Antimicrobial Efficacy : A study screened several chloroacetamides for their activity against E. coli, S. aureus, and C. albicans. Results indicated that compounds with halogenated phenyl groups exhibited superior antimicrobial properties due to their enhanced ability to penetrate bacterial membranes .
- Inflammation Model : In vitro studies using macrophage cell lines demonstrated that certain indole derivatives significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating potential use in treating inflammatory diseases .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The methanesulfonyl group can covalently modify active sites on enzymes, altering their functionality.
- Receptor Modulation : The indole moiety may interact with various receptors involved in pain and inflammation pathways.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Covalent modification of active sites |
| Receptor Modulation | Interaction with receptors affecting signaling pathways |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide?
- Methodology : The compound can be synthesized via a multi-step route starting from substituted indole derivatives. A common approach involves:
Sulfonylation : Reacting 1H-indole with 2-chlorophenylmethanesulfonyl chloride under basic conditions (e.g., NaH/DMF) to introduce the sulfonyl group at the 3-position of indole .
Acetamide coupling : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the N-(2-phenylethyl)acetamide moiety to the indole sulfonate intermediate .
- Key validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).
Q. How should researchers characterize the structural integrity of this compound?
- Analytical techniques :
- Spectroscopy : Use -NMR and -NMR to confirm substituent positions (e.g., sulfonyl and acetamide groups). IR spectroscopy can validate sulfonate (S=O, ~1350 cm) and amide (C=O, ~1650 cm) functionalities .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 467.12) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antioxidant activity : Use DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays to evaluate radical scavenging and reducing properties. IC values <50 µM indicate significant activity .
- Antimicrobial testing : Perform MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution methods .
Advanced Research Questions
Q. How can computational tools optimize the metabolic stability of this compound?
- In silico strategies :
- MetaSite analysis : Predict metabolic soft spots (e.g., phenethyl group oxidation) using cytochrome P450 (CYP3A4/2D6) models. Replace labile substituents with fluorinated or electron-deficient groups to reduce oxidative metabolism .
- ADME profiling : Calculate logP (optimal range: 2–4) and polar surface area (<140 Å) to enhance bioavailability .
Q. What experimental design considerations are critical for crystallographic studies?
- Crystallization : Use slow vapor diffusion (e.g., ethanol/water) to grow single crystals. SHELXL refinement requires high-resolution data (≤1.0 Å) for accurate anisotropic displacement parameters .
- Handling data contradictions : Resolve twinning or disorder by iterative refinement (SHELXE) and validate with R <5% .
Q. How can NMR spectroscopy resolve ambiguities in regiochemical assignments?
- Advanced techniques :
- HMBC: Correlate indole C3-H with sulfonyl protons to confirm substitution patterns.
- NOESY: Detect spatial proximity between the phenethyl group and indole protons to validate stereoelectronic effects .
Q. What strategies address discrepancies between predicted and observed biological activity?
- Case study : If in vitro antioxidant activity (e.g., DPPH IC) conflicts with in silico predictions (e.g., poor FRAP correlation):
Re-evaluate assay conditions (pH, solvent polarity).
Perform ROS (reactive oxygen species) detection in cell-based models (e.g., HepG2 cells) to confirm mechanistic relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
